4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
CAS No.: 922093-94-5
Cat. No.: VC7620671
Molecular Formula: C19H21BrN2O4S
Molecular Weight: 453.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922093-94-5 |
|---|---|
| Molecular Formula | C19H21BrN2O4S |
| Molecular Weight | 453.35 |
| IUPAC Name | 4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C19H21BrN2O4S/c1-4-22-16-10-7-14(11-17(16)26-12-19(2,3)18(22)23)21-27(24,25)15-8-5-13(20)6-9-15/h5-11,21H,4,12H2,1-3H3 |
| Standard InChI Key | HFVDJJXWFCKDCV-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)OCC(C1=O)(C)C |
Introduction
4-Bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b] oxazepin-8-yl)benzenesulfonamide is a complex organic compound with significant potential in scientific research. It belongs to the sulfonamide class, known for its diverse biological activities. The presence of bromine and the unique oxazepin structure contribute to its classification as a halogenated derivative with potential pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific reagents and conditions (temperature, solvents) are often proprietary or detailed in specialized literature, the process likely includes steps common to sulfonamide synthesis, such as sulfonation and coupling reactions.
Potential Applications
Given its structural features, this compound may have potential applications in fields such as pharmacology and biomedicine. Sulfonamides are known for their antimicrobial properties, and the unique structure of this compound could offer additional benefits.
Data Table: Comparison of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume